molecular formula C16H12O6 B1673269 Kaempferide CAS No. 491-54-3

Kaempferide

Cat. No. B1673269
CAS RN: 491-54-3
M. Wt: 300.26 g/mol
InChI Key: SQFSKOYWJBQGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kaempferide is an O-methylated flavonol, a type of chemical compound . It can be found in Kaempferia galanga (aromatic ginger). It has been noted to inhibit pancreatic cancer growth by blockading an EGFR-related pathway .


Molecular Structure Analysis

Kaempferide is a monomethoxyflavone that is the 4’-O-methyl derivative of kaempferol . It is a trihydroxyflavone, a monomethoxyflavone, and a 7-hydroxyflavonol .


Chemical Reactions Analysis

Kaempferide has been shown to have beneficial effects on various diseases. For instance, it has been found to ameliorate cisplatin-induced nephrotoxicity via inhibiting oxidative stress and inducing autophagy . It also has beneficial effects against cancer, liver injury, obesity, and diabetes .


Physical And Chemical Properties Analysis

Kaempferide has a chemical formula of C16H12O6 . It is a monomethoxyflavone that is the 4’-O-methyl derivative of kaempferol . It is a trihydroxyflavone, a monomethoxyflavone, and a 7-hydroxyflavonol .

Scientific Research Applications

Antimicrobial Properties

Kaempferol, a well-known flavonoid found in a wide variety of herbs and plant families, exhibits significant antimicrobial properties . It has shown antibacterial, antifungal, and antiprotozoal activities . A novel nanotechnology application involving a blend loaded with kaempferol nanocrystals showed promising results against A. baumannii, focusing on treating infected wounds .

Anti-Cancer Properties

Kaempferol has been shown to have anti-cancer properties in multiple experimental and biological investigations . It alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Kaempferol has the potential to be an effective therapy for numerous tumors .

Anti-Inflammatory Effects

Apart from their anticarcinogenic effects, kaempferol and its associated compounds also exhibit anti-inflammatory effects . It has been shown to inhibit interleukin (IL) 1β, IL-6, and TNFα production, and decrease the levels of monocyte chemotactic protein-1 (MCP-1), intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2) .

Treatment of Rheumatoid Arthritis

Kaempferol inhibits FGFR3 activity by binding to the active pocket of the FGFR3 kinase domain, which plays a role in the proliferation and migration of human FLS . This suggests that kaempferol could be a potential treatment for rheumatoid arthritis .

Neuroprotective Effects

Kaempferol has been shown to improve the lesion of nigrostriatal dopaminergic neurons in an in vivo study using BALB mice . This suggests that kaempferol could have potential neuroprotective effects .

Traditional Applications

Many of the kaempferol-containing plants have been used in traditional systems all over the world for centuries to treat numerous conditions . This highlights the potential of kaempferol in traditional medicine applications .

Safety And Hazards

Kaempferide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future direction on the improvement of bioavailability of Kaempferide for wide applications has been suggested . The utilization of advanced delivery systems can improve its stability, efficacy, and bioavailability .

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFSKOYWJBQGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034155
Record name Kaempferide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kaempferide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kaempferide

CAS RN

491-54-3
Record name Kaempferide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kaempferide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trihydroxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KAEMPFERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508XL61MPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kaempferide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227 - 229 °C
Record name Kaempferide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaempferide
Reactant of Route 2
Reactant of Route 2
Kaempferide
Reactant of Route 3
Kaempferide
Reactant of Route 4
Kaempferide
Reactant of Route 5
Kaempferide
Reactant of Route 6
Kaempferide

Q & A

ANone: Kaempferide has been shown to interact with various cellular targets. Research suggests it can modulate the activity of: * Signaling pathways: MAPK [, , ], STAT3 [], NF-κB [, ], AKT [, , ], and TGF-β []. * Enzymes: CYP1A1, CYP1A2, CYP2C9 [, ], Stearoyl-CoA Desaturase 1 (SCD-1) [], Heme Oxygenase-1 (HO-1) [], P-glycoprotein []. * Proteins: B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax) [], Caspase-3 [], Claudin-2 [], HPV oncoproteins E6 and E7 [].

ANone: The interaction of Kaempferide with these targets results in a range of biological effects, including:

* **Induction of Apoptosis:** Kaempferide can trigger apoptosis in cancer cells by decreasing mitochondrial membrane potential, modulating Bcl-2 family proteins, and activating caspase-3 [, ].* **Inhibition of Cell Proliferation:**  Kaempferide can inhibit the proliferation of various cancer cell lines [, , , , ].  It can induce cell cycle arrest in the G0/G1 phase by downregulating p-AKT, Cyclin D1, and Cyclin-dependent kinase 2 [].* **Reduction of Oxidative Stress:** Kaempferide exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and modulating the expression of antioxidant enzymes like HO-1 and Nrf2 [, ]. * **Improvement of Lipid Metabolism:**  Kaempferide can attenuate lipid accumulation by reducing the expression of lipogenesis-related proteins like SREBP1, FAS, and SCD-1 [, ].* **Modulation of Cellular Transport:** Kaempferide interacts with P-glycoprotein, a transmembrane transporter involved in multidrug resistance [].

ANone: The molecular formula of Kaempferide is C16H12O6, and its molecular weight is 300.26 g/mol.

ANone: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) [, ] and Mass Spectrometry (MS) [] have been extensively employed to elucidate the structure of Kaempferide and its derivatives.

ANone: High-Performance Liquid Chromatography (HPLC) [, , , , , , , ] coupled with various detectors like Diode Array Detector (DAD) [, ] and Mass Spectrometry (MS) [, ] has been widely used for the quantification of Kaempferide in biological samples, plant extracts, and pharmaceutical formulations.

ANone: Kaempferide’s diverse biological activities make it a promising candidate for various applications:

* **Anticancer Agent:** Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines [, , , , ]  highlights its potential as an anticancer agent.* **Treatment of Metabolic Disorders:**  Kaempferide's capacity to improve glycolipid metabolism, reduce lipid accumulation, and improve insulin sensitivity [, ] suggests its potential for treating metabolic disorders like obesity, diabetes, and non-alcoholic fatty liver disease. * **Antioxidant and Anti-Inflammatory Agent:** The ROS scavenging and anti-inflammatory properties [, , ] of Kaempferide make it a potential therapeutic agent for inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.